Technical Monograph: Ethyl 4-amino-1H-imidazole-5-carboxylate
Technical Monograph: Ethyl 4-amino-1H-imidazole-5-carboxylate
This technical guide is structured to serve as a primary reference for researchers in medicinal chemistry and process development.[1] It prioritizes the practical application of Ethyl 4-amino-1H-imidazole-5-carboxylate as a versatile scaffold in purine and dacarbazine synthesis.[1]
Core Scaffold for Purine Antimetabolites and Triazene Alkylating Agents [1]
Executive Summary
Ethyl 4-amino-1H-imidazole-5-carboxylate (EAIC) is a critical heterocyclic intermediate in the synthesis of fused nitrogenous systems.[1] It serves as the immediate structural precursor to Dacarbazine (a key chemotherapeutic for melanoma) and the purine ring system (specifically hypoxanthine and adenine derivatives). Its utility stems from the bifunctional nature of the imidazole core: the nucleophilic 4-amino group and the electrophilic 5-ethoxycarbonyl group, which together facilitate facile cyclization reactions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | Ethyl 4-amino-1H-imidazole-5-carboxylate |
| Common Synonyms | EAIC; Ethyl 5-aminoimidazole-4-carboxylate (tautomer) |
| CAS Registry Number | 21190-16-9 |
| Molecular Formula | C₆H₉N₃O₂ |
| Molecular Weight | 155.15 g/mol |
| Appearance | Off-white to pale yellow crystalline solid (or oil if crude) |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water |
| pKa (Predicted) | ~3.5 (imidazole N), ~14 (amine -NH₂) |
| Tautomerism | Exists in equilibrium between 1H- and 3H- forms.[1] In solution, the 4-amino-5-ester arrangement is stabilized by intramolecular H-bonding.[1] |
Synthetic Pathways (Upstream)
The synthesis of EAIC is non-trivial due to the high density of functional groups.[1] Two primary routes dominate the literature: the Cyanoacetate Route (Industrial) and the Isocyanoacetate Route (Academic/Convergent).
Method A: The Cyanoacetate Route (Industrial Standard)
This route is preferred for scalability as it avoids expensive isocyanides.[1] It proceeds via the nitrosation of ethyl cyanoacetate, followed by reduction and cyclization.
Mechanism:
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Nitrosation: Ethyl cyanoacetate reacts with sodium nitrite/acetic acid to form Ethyl (hydroxyimino)cyanoacetate .[1]
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Reduction: The oxime is reduced (Zn/Formic acid or H₂/Pd) to the amine.[1]
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Cyclization: The resulting ethyl 2-amino-2-cyanoacetate condenses with a formylating agent (Triethyl orthoformate or Formamidine acetate) to close the imidazole ring.[1]
Method B: The Isocyanoacetate Route (Thorpe-Ziegler Variation)
This method involves the base-catalyzed condensation of ethyl isocyanoacetate with cyanamide or similar electrophiles.[1] While fewer steps, the reagents are costlier.
Synthesis Workflow Diagram
Caption: Step-wise industrial synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate from ethyl cyanoacetate.
Reactivity & Derivatization (Downstream)
EAIC is a "push-pull" system.[1] The amino group is conjugated with the ester, reducing its nucleophilicity compared to a standard aniline. However, it remains sufficiently reactive for diazotization and cyclocondensation.[1]
Synthesis of Dacarbazine (DTIC)
Dacarbazine is an alkylating agent used in oncology.[1] The synthesis requires converting the ester to the amide (AICA), followed by diazotization.
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Step 1: Aminolysis of EAIC with aqueous ammonia yields AICA (5-Aminoimidazole-4-carboxamide).[1]
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Step 2: Diazotization of AICA with NaNO₂/HCl yields the diazonium salt.[1]
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Step 3: Coupling with dimethylamine yields Dacarbazine.[1]
Purine Ring Construction
EAIC is the "open" form of the purine skeleton.[1] Reaction with C1-donors (Formic acid, Urea, Guanidine) closes the pyrimidine ring.
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Reaction with Formamidine: Yields Hypoxanthine derivatives.[1]
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Reaction with Isocyanates: Yields ureido-imidazoles, precursors to Xanthine .[1]
Reactivity Map
Caption: Divergent synthesis pathways: Dacarbazine vs. Purine scaffolds.
Experimental Protocols
Protocol A: Synthesis of Ethyl 4-amino-1H-imidazole-5-carboxylate
Based on the optimized reduction of the oxime intermediate.
Reagents: Ethyl (hydroxyimino)cyanoacetate (10.0 g), Zinc dust (15 g), Formic acid (85%), Triethyl orthoformate.
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Reduction: Suspend ethyl (hydroxyimino)cyanoacetate in 50 mL of formic acid at 0°C. Add Zinc dust portion-wise over 30 minutes, maintaining temperature <10°C (Exothermic!).
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Workup: Filter off zinc residues. Evaporate the filtrate to a viscous oil (the formate salt of the amine).
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Cyclization: Redissolve the oil in 30 mL of Triethyl Orthoformate. Reflux for 2 hours.
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Isolation: Cool the mixture. The product may precipitate upon addition of diethyl ether or hexane.[1] Alternatively, remove solvent in vacuo and purify via column chromatography (DCM:MeOH 9:1).
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Yield: Typical yields range from 50-65%.[1]
Protocol B: Conversion to AICA (Dacarbazine Precursor)
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Dissolve 5.0 g of EAIC in 20 mL of concentrated aqueous ammonia (28%).
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Seal in a pressure vessel or stir in a stoppered flask at room temperature for 48 hours.
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The amide (AICA) precipitates as a white/grey solid.[1]
-
Filter, wash with cold water, and dry.[1] MP: >240°C (dec).[1]
Analytical Characterization
As the ethyl ester is often an intermediate, purity is best assessed via NMR.
| Technique | Expected Signals (Representative in DMSO-d₆) | Assignment |
| ¹H NMR | δ 1.28 (t, 3H, J=7.1 Hz) | Ester -CH₃ |
| δ 4.21 (q, 2H, J=7.1 Hz) | Ester -CH₂- | |
| δ 5.80 (br s, 2H) | Amine -NH₂ (Exchangeable) | |
| δ 7.45 (s, 1H) | Imidazole C2-H | |
| δ 12.10 (br s, 1H) | Imidazole -NH (Exchangeable) | |
| MS (ESI) | m/z 156.1 [M+H]⁺ | Protonated molecular ion |
| IR | ~3400, 3300 cm⁻¹ | N-H stretch (primary amine) |
| ~1680 cm⁻¹ | C=O stretch (conjugated ester) |
Note: The chemical shift of the C2-H proton is highly solvent-dependent and concentration-dependent due to hydrogen bonding.[1]
Safety & Handling
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Hazards: EAIC is an irritant to eyes, respiratory system, and skin.
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Storage: Store at -20°C. The free base is sensitive to oxidation and hydrolysis.[1] The hydrochloride salt is more stable.[1]
-
Precaution: When performing the diazotization (Protocol B), ensure temperature is strictly controlled (<5°C) to prevent decomposition of the diazonium intermediate, which can be energetic.
References
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PubChem. Ethyl 4-amino-1H-imidazole-5-carboxylate (Compound).[1][2][3] National Library of Medicine.[1] [Link]
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Shealy, Y. F., et al. "Imidazoles.[1] I. Coupling of Diazonium Salts with 5-Amino-4-imidazolecarboxamide."[1] Journal of Organic Chemistry, 1961.[1] (Foundational work on Dacarbazine synthesis).
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Shaw, G., et al. "Purines, Pyrimidines, and Glyoxalines. Part XIII." Journal of the Chemical Society, 1959. (Classic synthesis via cyanoacetate).[1]
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World Intellectual Property Organization. Process for the preparation of Dacarbazine.[1] WO Patent Applications citing EAIC as intermediate.[1] [Link]

